molecular formula C11H19N3 B1485569 6-tert-butyl-N-(propan-2-yl)pyrimidin-4-amine CAS No. 1862587-84-5

6-tert-butyl-N-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B1485569
CAS No.: 1862587-84-5
M. Wt: 193.29 g/mol
InChI Key: MMTNYLDVKGXQOF-UHFFFAOYSA-N
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Description

6-tert-butyl-N-(propan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship Studies

A study focused on the structure-activity relationships (SAR) around a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) highlights the optimization process of these compounds, which led to the development of compounds with potential anti-inflammatory and antinociceptive activities. This optimization involved systematic modifications to improve potency, with particular attention to substitutions at the pyrimidine 6 position, showcasing the role of different substituents, including tert-butyl, in enhancing biological activity (Altenbach et al., 2008).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst reveals a method for preparing heterocyclic compounds, which are crucial in drug development. This study shows the versatility of pyrimidin-4-amine derivatives in synthesizing various bioactive molecules (El-Deeb, Ryu, & Lee, 2008).

Antimicrobial and Insecticidal Potential

Another application is found in the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. This study exemplifies the potential of pyrimidin-4-amine derivatives in developing compounds with significant biological activities, including against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).

Material Science Applications

In the field of materials science, pyrimidin-4-amine derivatives have been used in the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents. These materials are noteworthy for their good solubility, thermal stability, and fluorescent properties, demonstrating the compound's utility beyond pharmacological applications (Lu et al., 2014).

Photocatalysis

The compound has also found application in photoredox catalysis, as demonstrated by a study on the photocatalyzed amination of o-hydroxyarylenaminones. This research underlines the compound's role in facilitating the assembly of diverse amino pyrimidines under mild conditions, further broadening the applications of photoredox catalysis in organic synthesis (Wang et al., 2022).

Properties

IUPAC Name

6-tert-butyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8(2)14-10-6-9(11(3,4)5)12-7-13-10/h6-8H,1-5H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTNYLDVKGXQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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